
2-Tert-butyl-4-methoxyphenol;phosphorous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is commonly used as an antioxidant in various industries, including food, cosmetics, and pharmaceuticals . Phosphorous acid, on the other hand, is a phosphorus oxoacid with the formula H₃PO₃. It is used in various chemical reactions and as a reducing agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Tert-butyl-4-methoxyphenol can be synthesized through the alkylation of 4-methoxyphenol with tert-butyl alcohol in the presence of an acid catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Phosphorous acid is usually prepared by hydrolysis of phosphorus trichloride with water or steam. The reaction is exothermic and must be carefully controlled to prevent the formation of phosphoric acid .
Industrial Production Methods
Industrial production of 2-tert-butyl-4-methoxyphenol involves large-scale alkylation processes using specialized reactors and catalysts to optimize yield and minimize by-products . Phosphorous acid is produced industrially by the hydrolysis of phosphorus trichloride in large reactors, followed by purification steps to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Phosphorous acid is known for its reducing properties and can participate in:
Reduction: It reduces metal ions to their lower oxidation states.
Hydrolysis: It hydrolyzes to form phosphoric acid and hydrogen gas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like bromine or chlorine are used in substitution reactions.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones and lower oxidation state metal ions.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-Tert-butyl-4-methoxyphenol is widely used in scientific research due to its antioxidant properties. It is used in:
Chemistry: As a stabilizer in polymerization reactions.
Biology: To study oxidative stress and its effects on cells.
Medicine: As a preservative in pharmaceuticals and to study its effects on human health.
Industry: As an additive in food, cosmetics, and rubber products
Phosphorous acid is used in:
Chemistry: As a reducing agent in various chemical reactions.
Biology: To study its effects on plant growth and development.
Medicine: In the synthesis of pharmaceuticals.
Industry: As a flame retardant and in the production of phosphates
Mécanisme D'action
2-Tert-butyl-4-methoxyphenol exerts its antioxidant effects by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage . It targets reactive oxygen species and other free radicals, interrupting the chain reactions that lead to cellular damage.
Phosphorous acid acts as a reducing agent by donating electrons to other molecules, thereby reducing them. It targets metal ions and other oxidizing agents, converting them to their lower oxidation states .
Comparaison Avec Des Composés Similaires
2-Tert-butyl-4-methoxyphenol is similar to other antioxidants such as butylated hydroxytoluene and tert-butylhydroquinone. it is unique in its specific applications and effectiveness in different environments .
Phosphorous acid is similar to phosphoric acid and hypophosphorous acid but differs in its reducing properties and specific applications .
List of Similar Compounds
Antioxidants: Butylated hydroxytoluene, tert-butylhydroquinone.
Phosphorus Oxoacids: Phosphoric acid, hypophosphorous acid.
Propriétés
Numéro CAS |
90683-36-6 |
|---|---|
Formule moléculaire |
C33H51O9P |
Poids moléculaire |
622.7 g/mol |
Nom IUPAC |
2-tert-butyl-4-methoxyphenol;phosphorous acid |
InChI |
InChI=1S/3C11H16O2.H3O3P/c3*1-11(2,3)9-7-8(13-4)5-6-10(9)12;1-4(2)3/h3*5-7,12H,1-4H3;1-3H |
Clé InChI |
MDTZFIZRZMGYEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)OC)O.CC(C)(C)C1=C(C=CC(=C1)OC)O.CC(C)(C)C1=C(C=CC(=C1)OC)O.OP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)
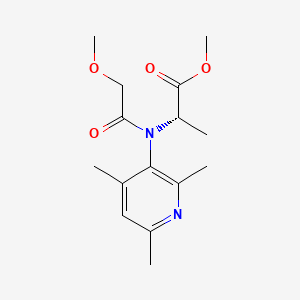
![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
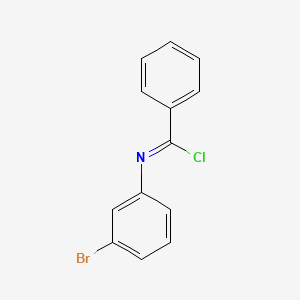
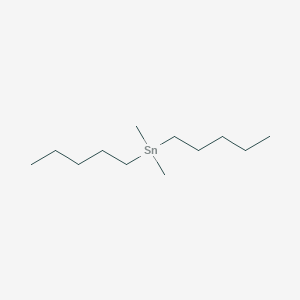
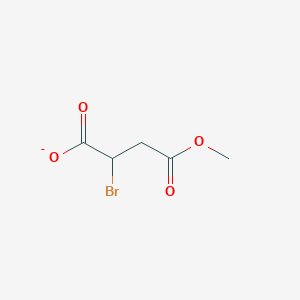
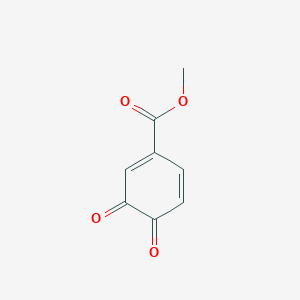
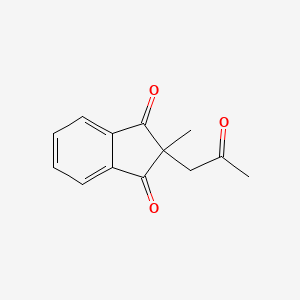
![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)

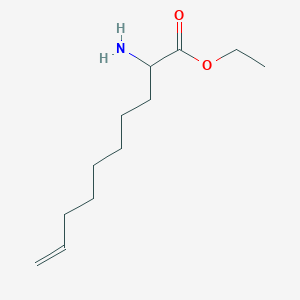
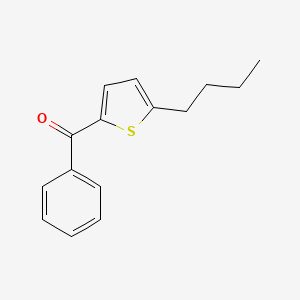
![2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine](/img/structure/B14347770.png)
phosphanium perchlorate](/img/structure/B14347772.png)
